Folic Acid

Catalog No.
S528311
CAS No.
59-30-3
M.F
C19H19N7O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folic Acid

CAS Number

59-30-3

Product Name

Folic Acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1

InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N

SMILES

Array

solubility

Almost insoluble (NTP, 1992)
Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4.
In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water
0.0016 mg/mL

Synonyms

Folate; folic acid; Cytofol; Facid; Factor U; Folacid; Folacin; Folaemin; USAF CB-13; Vitamin B11; Vitamin B9; Vitamin Bc; Vitamin Be; Vitamin M;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

The exact mass of the compound Folic acid is 441.1397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0016 mg/ml at 25 °c0.0016 mg/ml. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Folic acid (pteroylglutamic acid, CAS 59-30-3) is the fully oxidized, synthetic form of vitamin B9. In industrial and pharmaceutical procurement, it serves as the definitive baseline for folate supplementation and the primary targeting ligand for folate receptor (FR)-directed therapeutics [1]. Unlike naturally occurring reduced folates, folic acid possesses a fully aromatic pteridine ring, conferring exceptional thermal, oxidative, and photochemical stability. This structural robustness translates to near-100% bioavailability in formulated supplements, broad compatibility with high-shear and high-temperature manufacturing processes, and reliable performance as a precursor in complex bioconjugation workflows [2].

Substituting folic acid with reduced analogs like 5-methyltetrahydrofolate (5-MTHF) or tetrahydrofolate (THF) introduces severe processability and stability bottlenecks. While 5-MTHF is biologically active without enzymatic reduction, its reduced pteridine ring is highly susceptible to oxidative cleavage at the C9-N10 bond when exposed to ambient air, light, or standard processing temperatures [1]. Procurement of reduced folates necessitates specialized salt forms (e.g., calcium L-5-MTHF), strict cold-chain logistics, inert gas manufacturing environments, and the mandatory co-formulation of antioxidants like ascorbic acid. For applications requiring robust shelf-life, high-temperature processing, or multi-step aqueous conjugation, folic acid cannot be substituted by its reduced counterparts without compromising yield and exponentially increasing manufacturing costs [2].

Superior Thermal and Oxidative Retention in Ambient Processing

Under standard thermal processing conditions in the presence of ambient oxygen, folic acid demonstrates near-complete stability, whereas 5-MTHF undergoes rapid oxidative degradation. Studies indicate that when subjected to 85°C in an aqueous environment under ambient air for 15 minutes, 5-MTHF retention plummets to approximately 17.3%, necessitating the addition of antioxidants or inert gas environments to achieve viable recovery [1]. In contrast, the fully oxidized pteridine structure of folic acid resists this oxidative cleavage, maintaining structural integrity and biological potency without requiring anaerobic handling or protective excipients.

Evidence DimensionRetention rate under thermal/oxidative stress
Target Compound DataFolic Acid: >95% retention (highly stable)
Comparator Or Baseline5-MTHF: ~17.3% retention
Quantified Difference>5-fold higher retention for Folic Acid under unprotected thermal/oxidative stress
ConditionsAqueous solution, 85°C, 15 minutes, ambient air exposure

Eliminates the need for costly inert gas blanketing, cold-chain processing, and high-dose antioxidant co-formulation during industrial manufacturing.

High-Affinity Ligand Stability for Folate Receptor (FR) Bioconjugation

Folic acid is the gold-standard ligand for targeting the folate receptor (FR), which is overexpressed in numerous epithelial cancers. Its chemical stability allows for direct activation of its gamma-carboxyl group via standard EDC/NHS coupling without degrading the pteridine core. Post-conjugation, folic acid retains an ultra-high binding affinity (Kd ~ 100 pM or 10^-10 M) for the FR[1]. Reduced folates like THF or 5-MTHF are structurally labile under standard synthetic coupling conditions and are poor substrates for bioconjugation, making folic acid the exclusive choice for synthesizing FR-targeted nanomedicines and radiotracers.

Evidence DimensionSuitability for aqueous bioconjugation and FR binding affinity
Target Compound DataFolic Acid: Retains structural integrity during EDC/NHS coupling; FR Kd ~ 10^-10 M
Comparator Or BaselineReduced folates (THF/5-MTHF): Oxidize during conjugation; incompatible with standard coupling
Quantified DifferenceFolic acid enables stable covalent linkage while maintaining picomolar receptor affinity
ConditionsAqueous EDC/NHS crosslinking and Folate Receptor (FR) binding assays

Folic acid is the only commercially viable folate precursor capable of surviving multi-step bioconjugation while delivering picomolar targeting affinity.

Ambient Shelf-Life and Uncompromised Bioavailability

The fully oxidized state of folic acid grants it exceptional long-term stability under standard ambient conditions, whereas reduced folates require inert gas packaging, specialized salt formations, or cold-chain storage to prevent rapid degradation. Furthermore, due to its stability, folic acid provides near 100% bioavailability in supplement form and ~85% in fortified foods, establishing the baseline for Dietary Folate Equivalents (DFE) where 1 mg of folic acid equals 1.7 mg of natural food folates [1]. This reliable stability-to-bioavailability ratio makes it the most cost-effective fortificant for long shelf-life products.

Evidence DimensionStorage requirements and relative bioavailability
Target Compound DataFolic Acid: Ambient storage stable; ~100% supplement bioavailability
Comparator Or BaselineNatural Food Folates / THF: Requires cold/inert storage; ~50% bioavailability
Quantified Difference1.7x higher bioavailability (DFE) and elimination of cold-chain storage requirements
ConditionsStandard ambient storage and human gastrointestinal absorption models

Drastically reduces inventory logistics costs and ensures guaranteed dosage delivery in commercial supplements and fortified foods over multi-year shelf lives.

Synthesis of FR-Targeted Therapeutics and Diagnostics

Due to its robust stability during EDC/NHS coupling and picomolar affinity for the folate receptor (Kd ~ 10^-10 M), folic acid is the mandatory targeting ligand for functionalizing nanoparticles, liposomes, and radiotracers for oncology applications[1].

High-Temperature Food Fortification

Selected over 5-MTHF for fortifying baked goods, extruded cereals, and pasteurized beverages, as its fully oxidized structure withstands high thermal stress (e.g., >85°C) and ambient oxygen without requiring inert gas blanketing or antioxidant co-formulation[2].

Long Shelf-Life Dietary Supplements

Utilized as the primary active pharmaceutical ingredient (API) in prenatal vitamins and bulk supplements where multi-year ambient stability and guaranteed near-100% bioavailability are required, avoiding the cold-chain logistics associated with reduced folates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F.
Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water

XLogP3

-1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

441.13968135 Da

Monoisotopic Mass

441.13968135 Da

Heavy Atom Count

32

Taste

Tasteless

Odor

Odorless or almost odorless

Appearance

Solid powder

Melting Point

482 °F (decomposes) (NTP, 1992)
250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

935E97BOY8

Related CAS

36653-55-1 (mono-potassium salt)
6484-89-5 (mono-hydrochloride salt)

Drug Indication

Folic acid is indicated for the treatment of folic acid deficiency, megaloblastic anemia, and in anemias of nutritional origins, pregnancy, infancy, or childhood.
FDA Label
Diagnosis of folate-receptor status in malignant tissues
Folate is a generic term that typically refers to a group of water-soluble compounds that play an essential role in deoxyribonucleic acid (DNA) biosynthesis. It is also known as vitamin B9 and differs from folinic acid or leucovorin, which is more technically known as 5-formyltetrahydrofolate (5-FTHF). Folic acid is the synthetic form of folate. Folate converts into tetrahydrofolic acid (THF). This compound undergoes several transfer/methylation reactions that are important for synthesizing nitrogenous bases in DNA and ribonucleic acid (RNA) and are necessary for the maturation of red blood cells (RBCs).

Livertox Summary

Folic acid is a water soluble vitamin found in many foods and particularly in leafy green vegetables that is essential for the critical biosynthetic pathways involving transfer of methyl groups to organic compounds. There is no evidence that folic acid, in physiologic or even super-physiologic, high doses, causes liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

Hematinics
Folic acid is indicated for prevention and treatment of folic acid deficiency states , including megaloblastic anemia and anemias of nutritional origin, pregnancy, infancy, or childhood.
Recommended intakes may be increased and /or supplementation may be necessary in the following persons or conditions (based on documented folic acid deficiency): Alcoholism, hemolytic anemia, chronic fever, gastrectomy, chronic hemodialysis, infants (low birth weight, breast-fed, or those receiving unfortified formulas such as evaporated milk or goats milk), Intestinal disease (celiac disease, tropical sprue, persistent diarrhea), malabsorption syndromes associated with hepatic-biliary disease (hepatic function impairment, alcoholism with cirrhosis), /and/ prolonged stress.
MEDICATION (VET): ... To prevent macrocytic anemia, embryonic death, cervical paralysis, and perosis In chicks.
For more Therapeutic Uses (Complete) data for FOLIC ACID (7 total), please visit the HSDB record page.

Mechanism of Action

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase.
Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine.
The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ...

Vapor Pressure

6.2X10-20 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Folic acid is absorbed rapidly from the small intestine, primarily from the proximal portion. Naturally occurring conjugated folates are reduced enzymatically to folic acid in the gastrointestinal tract prior to absorption. Folic acid appears in the plasma approximately 15 to 30 minutes after an oral dose; peak levels are generally reached within 1 hour.
After a single oral dose of 100 mcg of folic acid in a limited number of normal adults, only a trace amount of the drug appeared in the urine. An oral dose of 5 mg in 1 study and a dose of 40 mcg/kg of body weight in another study resulted in approximately 50% of the dose appearing in the urine. After a single oral dose of 15 mg, up to 90% of the dose was recovered in the urine. A majority of the metabolic products appeared in the urine after 6 hours; excretion was generally complete within 24 hours. Small amounts of orally administered folic acid have also been recovered in the feces. Folic acid is also excreted in the milk of lactating mothers.
Tetrahydrofolic acid derivatives are distributed to all body tissues but are stored primarily in the liver.
Folic acid is absorbed rapidly from the GI tract following oral administration oral administration; the vitamin is absorbed mainly in the proximal portion of the small intestine.
The monoglutamate forms of folate, including folic acid, are transported across the proximal small intestine via a saturable pH-dependent process. Higher doses of the pteroylmonoglutamates, including folic acid, are absorbed via a nonsaturable passive diffusion process. The efficiency of absorption of the pteroylmonoglutamates is greater than that of pteroylpolyglutamates.
Following oral administration, peak folate activity in blood occurs within 30 to 60 minutes. Synthetic folate is almost 100% bioavailable when administered in fasting individuals. While the bioavailability of naturally occurring folate in food is about 50%, bioavailability of synthetic folic acid consumed with a meal ranges from 85 to 100%.
Approximately two-thirds of folate in plasma is protein bound. ... When pharmacologic doses of folic acid are administered, a significant amount of unchanged folic acid is found in the plasma. The liver contains more than 50% of the body stores of folate, or about 6 to 14 milligrams. The total body store of folate is about 12 to 28 miligrams.
For more Absorption, Distribution and Excretion (Complete) data for FOLIC ACID (11 total), please visit the HSDB record page.

Metabolism Metabolites

Folic acid is metabolized in the liver into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).
Folic acid is converted (in the presence of ascorbic acid) in the liver and plasma to its metabolically active form (tetrahydrofolic acid) by dihydrofolate reductase.
Following absorption of 1 mg or less, folic acid is largely reduced and methylated in the liver to N-methyltetrahydrofolic acid... .
The folates are taken up by the liver and metabolized to polyglutamate derivatives (principally pteroylpentaglutamate), via the action of folypolyglutamate synthase. ... Folate polyglutamates are released from the liver to the systemic circulation and to the bile. When released from the liver into the circulation, the polyglutamate forms are hydrolyzed by gamma-glutamylhydrolase and reconverted to the monoglutamate forms.
Hepatic Route of Elimination: Folic Acid is metabolized in the liver to 7, 8-dihydrofolic acid and eventually to 5,6,7,8-tetrahydrofolic acid with the aid of reduced diphosphopyridine nucleotide (DPNH) and folate reductases. A majority of the metabolic products appeared in the urine after 6 hours; excretion was generally complete within 24 hours. Folic Acid is also excreted in the milk of lactating mothers.

Wikipedia

Folate

Drug Warnings

Allergic reactions to folic acid preparations have been reported rarely and have included erythema, rash, itching, general malaise, and bronchospastic respiratory difficulty.
Adverse GI effects such as anorexia, nausea, abdominal distention, flatulence, and a bitter/bad taste and adverse CNS effects such as altered sleep patterns, difficulties concentrating, irritability, overactivity, excitement, mental depression, confusion, and impaired judgement have been reported rarely in patients receiving 15 mg of folic acid daily for one month.
Decreased serum vitamin B12 concentration may occur in patients receiving prolonged folic acid therapy.
Folic acid should be administered with extreme caution in patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing the neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made.
For more Drug Warnings (Complete) data for FOLIC ACID (7 total), please visit the HSDB record page.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

... Condensation of 2,5,6-triamino-4(3H)-pyrimidinone, p-aminobenzoyl-L-glutamic acid, and 2,3-dibromopropanal.
Synthetic pteroylglutamic acid is made by the reaction of 2,3-di-bromopropanol,2,4,5-triamino-6-hydroxypyrimidine and para-aminobenzoyl glutamic acid

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
BOILING MILK FOR ... 5 SEC DECR FREE FOLIC ACID ACTIVITY 40-90% ... NO ... LOSSES DURING BLANCHING OF VEGETABLES. ... VEGETABLES EXHIBIT AN IRREGULAR PATTERN--SOME INCR & SOME DECR /CONTENT WHEN COOKED/. COOKING MEAT CAUSED SOME LOSSES.
Information available in 2005 indicated that Folic acid was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Bangladesh, Belgium, Bulgaria, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Dominican Republic, Ecuador, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Malaysia, Mexico, New Zealand, Norway, Poland, Portugal, Romania, South Africa, Singapore, Spain, Sweden, Switzerland, Thailand, Turkey, United Arab Emirates, United Kingdom, United States, Yugoslavia (1,2)
Information available in 2005 indicated that Sodium folate was used in the manufacture of pharmaceutical preparations in the following countries: Germany (1)

Analytic Laboratory Methods

MICROBIOLOGICAL METHOD FOR DETERMINATION.
FOLIC ACID DETERMINATION BY HIGH SPEED LIQUID CHROMATOGRAPHY.
2-AMINO- 4-HYDROXYPTERIDINE-6-CARBOXYLIC ACID, PRODUCED BY OXIDN OF FOLIC ACID, REACTS WITH NICKEL (2+) TO FORM METAL COMPLEX, WHICH IS EXTRACTED WITH ISOBUTYL ME KETONE. FOLIC ACID IS DETERMINED INDIRECTLY FROM ITS NICKEL (2+) CONTENT BY ATOMIC ABSORPTION SPECTROPHOTOMETRY.
AC POLAROGRAMS OF FOLIC ACID RECORDED FROM ACETATE BUFFER (PH 5.5) EXHIBITED WELL DEFINED WAVE @ DROPPING MERCURY ELECTRODE.
For more Analytic Laboratory Methods (Complete) data for FOLIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

The use of high dose folic acid concomitantly with pyrimethamine to prevent bone marrow depression may cause a pharmacodynamic antagonism of the antiparasitic effect of pyrimethamine.
Nonsteroidal antiinflammatory drugs (NSAIDS), including ibuprofen, indomethacin, naproxen, mefenamic acid, piroxicam, and sulindac taken at high therapeutic dosages may exert antifolate activity.
Folic acid supplementation in mice was found to augment the therapeutic activity and ameliorate the adverse reactions of the ... antifolate cancer chemotherapeutic agent lometrexol.
The /daily/ use of folic acid ... was found to enhance the antidepressant action of fluoxetine ...
For more Interactions (Complete) data for FOLIC ACID (17 total), please visit the HSDB record page.

Stability Shelf Life

Aqueous solutions of folic acid are heat sensitive and decompose rapidly in the presence of light and /or riboflavin; solutions should be protected from light.
Inactivated by light with formation of xanthopterinaldehyde; crystalline is stable at 4 °C.
Crystalline folic acid is relatively stable in alkaline solutions; less stable in acid solutions
Darkens and chars from about 250 °C

Dates

Last modified: 08-15-2023
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2: Wan Ismail WR, Abdul Rahman R, Rahman NAA, Atil A, Nawi AM. The Protective Effect of Maternal Folic Acid Supplementation on Childhood Cancer: A Systematic Review and Meta-analysis of Case-control Studies. J Prev Med Public Health. 2019 Jul;52(4):205-213. doi: 10.3961/jpmph.19.020. Epub 2019 Jul 2. Review. PubMed PMID: 31390683; PubMed Central PMCID: PMC6686110.
3: Singh Y, Samuel VP, Dahiya S, Gupta G, Gillhotra R, Mishra A, Singh M, SreeHarsha N, Gubbiyappa SK, Tambuwala MM, Chellappan DK, Dua K. Combinational effect of angiotensin receptor blocker and folic acid therapy on uric acid and creatinine level in hyperhomocysteinemia-associated hypertension. Biotechnol Appl Biochem. 2019 Jul 17. doi: 10.1002/bab.1799. [Epub ahead of print] Review. PubMed PMID: 31314127.
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7: Capelli I, Cianciolo G, Gasperoni L, Zappulo F, Tondolo F, Cappuccilli M, La Manna G. Folic Acid and Vitamin B12 Administration in CKD, Why Not? Nutrients. 2019 Feb 13;11(2). pii: E383. doi: 10.3390/nu11020383. Review. PubMed PMID: 30781775; PubMed Central PMCID: PMC6413093.
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9: Fernández-Villa D, Jiménez Gómez-Lavín M, Abradelo C, San Román J, Rojo L. Tissue Engineering Therapies Based on Folic Acid and Other Vitamin B Derivatives. Functional Mechanisms and Current Applications in Regenerative Medicine. Int J Mol Sci. 2018 Dec 16;19(12). pii: E4068. doi: 10.3390/ijms19124068. Review. PubMed PMID: 30558349; PubMed Central PMCID: PMC6321107.
10: Iglesias Vázquez L, Canals J, Arija V. Review and meta-analysis found that prenatal folic acid was associated with a 58% reduction in autism but had no effect on mental and motor development. Acta Paediatr. 2019 Apr;108(4):600-610. doi: 10.1111/apa.14657. Epub 2018 Dec 12. Review. PubMed PMID: 30466185.
11: Dolin CD, Deierlein AL, Evans MI. Folic Acid Supplementation to Prevent Recurrent Neural Tube Defects: 4 Milligrams Is Too Much. Fetal Diagn Ther. 2018;44(3):161-165. doi: 10.1159/000491786. Epub 2018 Aug 22. Review. PubMed PMID: 30134243.
12: Murray LK, Smith MJ, Jadavji NM. Maternal oversupplementation with folic acid and its impact on neurodevelopment of offspring. Nutr Rev. 2018 Sep 1;76(9):708-721. doi: 10.1093/nutrit/nuy025. Review. PubMed PMID: 30010929.
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14: van Gool JD, Hirche H, Lax H, De Schaepdrijver L. Folic acid and primary prevention of neural tube defects: A review. Reprod Toxicol. 2018 Sep;80:73-84. doi: 10.1016/j.reprotox.2018.05.004. Epub 2018 May 16. Review. PubMed PMID: 29777755.
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19: Pike E, Wien TN, Wisløff T, Harboe I, Klemp M. Cancer Risk with Folic Acid Supplements [Internet]. Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2011 Dec. Available from http://www.ncbi.nlm.nih.gov/books/NBK464903/ PubMed PMID: 29320118.
20: Siekmans K, Roche M, Kung'u JK, Desrochers RE, De-Regil LM. Barriers and enablers for iron folic acid (IFA) supplementation in pregnant women. Matern Child Nutr. 2018 Dec;14 Suppl 5:e12532. doi: 10.1111/mcn.12532. Epub 2017 Dec 22. Review. PubMed PMID: 29271115.

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